molecular formula C8H11N3O B1194809 N-(2-Aminoethyl)nicotinamide CAS No. 939-53-7

N-(2-Aminoethyl)nicotinamide

Cat. No.: B1194809
CAS No.: 939-53-7
M. Wt: 165.19 g/mol
InChI Key: RTIXFTKDETURTM-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)nicotinamide is a chemical compound with the molecular formula C8H11N3O It is a derivative of nicotinamide, which is a form of vitamin B3

Scientific Research Applications

N-(2-Aminoethyl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in cellular metabolism and energy production.

    Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in treating metabolic disorders and as an anti-inflammatory agent.

    Industry: It is used in the formulation of various cosmetic and pharmaceutical products due to its beneficial properties.

Biochemical Analysis

Biochemical Properties

N-(2-Aminoethyl)nicotinamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to horseradish peroxidase, enhancing its efficiency as an anti-inflammatory agent and a drug against bacterial infections . Additionally, this compound acts as a hydrogen peroxide donor, which can be utilized in the treatment of cocaine addiction . These interactions highlight the compound’s versatility and potential therapeutic applications.

Cellular Effects

This compound influences various cellular processes and functions. It has been observed to activate the supramolecular complex in nucleic acids, leading to fragmentation and subsequent degradation of the nucleic acid . This activity suggests that this compound can significantly impact cell signaling pathways, gene expression, and cellular metabolism. Its role as a biomimetic and peroxidase catalyst further underscores its potential in modulating cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to horseradish peroxidase, which increases its efficiency as an anti-inflammatory agent . Additionally, its role as a hydrogen peroxide donor facilitates the activation of the supramolecular complex in nucleic acids, leading to nucleic acid degradation . These interactions highlight the compound’s ability to modulate enzyme activity and influence gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been observed to exhibit therapeutic effects, such as anti-inflammatory and antibacterial properties . At higher doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. Its role as a hydrogen peroxide donor suggests its involvement in oxidative stress-related pathways . Additionally, its interaction with horseradish peroxidase indicates its participation in enzymatic reactions that modulate metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it exerts its effects

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(2-Aminoethyl)nicotinamide can be synthesized through the reaction of nicotinic acid with ethylenediamine. The reaction typically involves heating the reactants in the presence of a suitable solvent, such as ethanol, under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminoethyl)nicotinamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The amino group in this compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of nicotinic acid derivatives.

    Reduction: Formation of ethylenediamine derivatives.

    Substitution: Formation of various substituted nicotinamide derivatives.

Comparison with Similar Compounds

    Nicotinamide: A form of vitamin B3 with similar biological functions.

    Nicotinic Acid: Another form of vitamin B3, known for its lipid-lowering effects.

    N-(Hydroxymethyl)nicotinamide:

Uniqueness: N-(2-Aminoethyl)nicotinamide is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its ability to act as a precursor to NAD+ distinguishes it from other similar compounds, making it a valuable molecule in both research and industrial applications.

Properties

IUPAC Name

N-(2-aminoethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-3-5-11-8(12)7-2-1-4-10-6-7/h1-2,4,6H,3,5,9H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTIXFTKDETURTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70239865
Record name SG 1842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

939-53-7
Record name SG 1842
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939537
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SG 1842
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70239865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-aminoethyl)pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of ethyl nicotinate (21.9 g.) and ethylenediamine (30 ml.) was heated to 100° C. for 16 hours under an atmosphere of argon. Excess ethylenediamine was removed by distillation in vacuo and the residue was dissolved in water (100 ml.) The insoluble material [bis(carboxamido)derivative] was removed by filtration. Evaporation of the filtrate, addition of toluene (50 ml.) followed by re-evaporation gave crude N-(2-aminoethyl)pyridine-3-carboxamide (26.5 g.) as its oily free base, essentially pure by TLC (SiO2 : 10% MeOH/CHCl3) and which was used without purification.
Quantity
21.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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